3-Methylpyridine-2-sulfonic acid hydrate
Overview
Description
3-Methylpyridine-2-sulfonic acid hydrate is an organic compound with the molecular formula C6H7NO3S·H2O. It is a derivative of pyridine, characterized by the presence of a methyl group at the 3-position and a sulfonic acid group at the 2-position. This compound is typically found as a white to yellow powder or crystals and is known for its applications in various scientific fields .
Mechanism of Action
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by the Log Po/w value, is 0.65 , suggesting moderate lipophilicity, which could influence its distribution and permeation across biological membranes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylpyridine-2-sulfonic acid hydrate. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a refrigerator . Additionally, the compound’s solubility, which is influenced by the pH and ionic strength of the solution, could affect its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-2-sulfonic acid hydrate can be achieved through several methods. One common approach involves the sulfonation of 3-methylpyridine using sulfur trioxide or chlorosulfonic acid, followed by hydration to obtain the hydrate form. The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and techniques to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-2-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The methyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced compounds, and substituted pyridine derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
3-Methylpyridine-2-sulfonic acid hydrate is utilized in numerous scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and catalysts.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methylpyridine-2-sulfonic acid hydrate include:
- 2-Methylpyridine-3-sulfonic acid
- 4-Methylpyridine-2-sulfonic acid
- Pyridine-2-sulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic and industrial applications .
Properties
IUPAC Name |
3-methylpyridine-2-sulfonic acid;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.H2O/c1-5-3-2-4-7-6(5)11(8,9)10;/h2-4H,1H3,(H,8,9,10);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQIMDKJHKOOQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1914148-55-2 | |
Record name | 2-Pyridinesulfonic acid, 3-methyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1914148-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.